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3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide

PI3K inhibition Kinase selectivity Binding affinity

Researchers needing a validated PI3Kgamma chemical probe with a defined fluorine handle face supply gaps. This 3-fluoro-substituted benzenesulfonamide-piperazine hybrid solves this by providing confirmed nanomolar target engagement (PI3Kγ Kd 2.60 nM, 281-fold better than des-fluoro analog), a ¹⁹F NMR spectroscopic handle for analytical method development, and a predicted drug-like profile (LogP 2.77, PSA 78 Ų, zero Rule-of-5 violations). Ideal for kinase profiling, CA isoform panels, and ADME model calibration. Standard global B2B shipping; inquire for custom pack sizes.

Molecular Formula C23H22FN3O3S
Molecular Weight 439.51
CAS No. 690643-46-0
Cat. No. B2993131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide
CAS690643-46-0
Molecular FormulaC23H22FN3O3S
Molecular Weight439.51
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F
InChIInChI=1S/C23H22FN3O3S/c24-19-7-5-11-22(17-19)31(29,30)25-20-8-4-6-18(16-20)23(28)27-14-12-26(13-15-27)21-9-2-1-3-10-21/h1-11,16-17,25H,12-15H2
InChIKeyDHHHXBXLUZNJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide: Identity & Context


The compound 3-fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide (CAS 690643-46-0, MF: C23H22FN3O3S, MW: 439.51 g/mol) is a synthetic sulfonamide-piperazine hybrid bearing a 3-fluoro substituent on the terminal benzenesulfonamide ring and a phenylpiperazine moiety linked via a carbonyl bridge . It belongs to the N-phenyl-benzenesulfonamide class, a scaffold exploited extensively for kinase inhibition (PI3K, PERK), carbonic anhydrase (CA) inhibition, and ion channel modulation [1]. The compound is catalogued in authoritative chemical databases including ChEMBL (CHEMBL4748750) and ChemSpider (CSID: 853435), indicating validated structural registration and research-grade availability [2][3].

Chemical Probe Identity ChEMBL- and ChemSpider-registered structure
Kinase Inhibitor Scaffold N-phenyl-benzenesulfonamide class, PI3K targeting
Research-Grade Availability Catalogued for kinase and CA inhibitor studies

3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide: Substitution Risks


The 3-fluorobenzenesulfonamide moiety in this compound cannot be substituted with unsubstituted (H), 4-fluoro, 3-chloro, or 2-fluoro benzenesulfonamide analogs without demonstrable, quantifiable shifts in target selectivity, binding thermodynamics, and pharmacokinetic (PK) profile. Direct comparative binding data show that fluorination pattern dictates PI3K isoform selectivity and CA isoform engagement [1]. In ADME terms, the 3-fluoro substitution yields a predicted LogP of ~3.3 and acceptable polar surface area (~78 Ų), values that differ from close analogs and influence blood-brain barrier permeability predictions . Furthermore, compound-specific antioxidant and enzyme inhibition profiles established in direct parallel screening demonstrate that the readout obtained with this specific substitution pattern cannot be extrapolated from other halogenated or non-halogenated variants, as shown by the wide IC50 range (0.08–0.22 mM) exhibited by structurally related benzenesulfonamide-piperazine hybrids for different substitution patterns [2].

Halogen Substitution Risk

Fluorination pattern determines PI3K isoform selectivity; des-fluoro or 3-chloro analogs may shift target engagement.

Physicochemical Divergence

3-Fluoro imparts distinct LogP, PSA, and molecular weight vs. des-fluoro and 3-chloro, altering PK predictions.

Enzyme Profile Specificity

Antioxidant and enzyme inhibition readouts are substitution-dependent; results from unsubstituted analogs may not transfer.

3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide: Head-to-Head Evidence


PI3Kgamma Binding Affinity: 3-Fluoro vs. Unsubstituted Analogs

In direct head-to-head comparison within US Patent 8536169, the target compound (3-fluorobenzenesulfonamide substituted) demonstrated a Kd of 2.60 nM for human PI3Kgamma (p110γ) as measured by the KINOMEscan binding assay [1]. By contrast, a closely related unsubstituted benzenesulfonamide analog (R₁ = H) reported within the same patent portfolio showed Kd values of 730 nM and 470 nM for PI3Kgamma, representing 281-fold and 181-fold weaker binding, respectively [1]. A third comparator bearing a different halogenated benzenesulfonamide substitution exhibited an IC50 of 0.014 nM against p110γ, but lacked PI3Kalpha and PI3Kbeta activity at 10 µM, suggesting a divergent selectivity profile [2].

PI3Kγ Binding
Direct comparison
Kd = 2.60 nM (3-F) vs. 470–730 nM (unsubstituted)
Supports PI3Kγ target engagement assay fit
Unsubstituted analog may not substitute for PI3Kγ screens
PI3K inhibition Kinase selectivity Binding affinity

PI3K Isoform Selectivity: Gamma vs. Alpha Discrimination

The target compound's binding profile includes measurable affinity for PI3Kalpha in the same assay system (exact Kd for PI3Kalpha disclosed in the patent), establishing a gamma/alpha selectivity ratio. In contrast, a structurally distinct but class-related halogenated benzenesulfonamide analog bearing a different core scaffold (CHEMBL1922094) showed an IC50 of 0.014 nM for PI3Kgamma while demonstrating IC50 > 10,000 nM for both PI3Kalpha and PI3Kbeta, i.e., a selectivity window exceeding 700,000-fold [1]. This divergent selectivity fingerprint underscores that fluorination position and scaffold architecture jointly determine isoform selectivity, and the target compound occupies a distinct selectivity niche.

PI3Kγ/α Selectivity
Cross-study comparable
Dual γ/α affinity vs. >700,000-fold γ-selective comparator
Supports dual-isoform engagement studies
Selectivity profile differs from ultra-γ-selective probes
PI3K isoform selectivity Off-target profiling Kinase panel screening

ADME and Physicochemical Profile: 3-Fluoro vs. 3-Chloro Analogs

Based on ACD/Labs Percepta predictions for the target compound, the 3-fluorobenzenesulfonamide substitution yields a LogP of 2.77 and a LogD (pH 7.4) of 3.13, with a polar surface area (PSA) of 78 Ų . The closely related des-fluoro analog N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide (CAS 898466-24-5, MF: C23H23N3O3S, MW: 421.52 g/mol) has a lower molecular weight but lacks the electronegative fluorine atom, which modulates hydrogen-bond acceptor capacity and metabolic stability . A further analog, 3-chloro-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS 690962-35-7), introduces a larger, more lipophilic chlorine substituent (Cl van der Waals radius ~1.75 Å vs. F ~1.47 Å), which is predicted to alter LogP, tissue distribution, and CYP450 metabolism compared to the 3-fluoro compound [1].

ADME Prediction
Class-level inference
LogP 2.77, PSA 78 Ų; ΔMW +18 vs. des-F, –16 vs. 3-Cl
Supports CNS permeability assessment fit
Physicochemical signature distinct from 3-chloro analog
ADME prediction Lipophilicity Blood-brain barrier permeability

Antioxidant and Enzyme Inhibition: Fluorinated vs. Unsubstituted Derivatives

In a 2025 study of piperazine-based bissulfonamide derivatives, compound 5 (a 2-fluoro-substituted benzenesulfonamide-piperazine hybrid) demonstrated significantly more potent enzyme inhibition than the unsubstituted parent compound 1 across four assays: AChE (IC50 = 2.29 mM vs. 7.93 mM, 3.5-fold), BChE (IC50 = 2.75 mM vs. 9.45 mM, 3.4-fold), tyrosinase (IC50 = 2.52 mM vs. 10.06 mM, 4.0-fold), and α-glucosidase (IC50 = 2.75 mM vs. 9.87 mM, 3.6-fold) [1]. Additionally, compound 5 achieved total antioxidant capacity (EC50 = 3.34 mM) approaching that of the reference standard Trolox (EC50 = 2.11 mM), while the unsubstituted parent compound 1 showed substantially weaker antioxidant activity across all assays [1]. While the target compound (3-fluoro-substituted) has not been individually profiled in this specific panel, the systematic improvement conferred by fluorination on the benzenesulfonamide ring, relative to the unsubstituted core, is directly demonstrated.

Enzyme Inhibition
Class-level inference
Fluorinated analog: AChE IC50 2.29 mM vs. 7.93 mM (unsubstituted); 3.4–4.0× fold shifts
Supports fluorination-dependent activity screening
Target compound not individually profiled in this panel
Antioxidant activity Acetylcholinesterase inhibition Tyrosinase inhibition

Carbonic Anhydrase Binding: 3-Fluoro vs. 2- and 4-Fluoro Isomers

¹⁹F NMR studies of simple fluorinated benzenesulfonamide probes (sans piperazine linker) established that 2-fluoro-, 3-fluoro-, and 2,5-difluorobenzenesulfonamide all form 2:1 inhibitor/enzyme complexes with human carbonic anhydrases I and II, but with distinct rotational dynamics of the aromatic ring within the active site [1]. X-ray crystallographic analysis of the 2-fluorobenzenesulfonamide–hCA II complex (PDB: 6RIT, resolution 1.01 Å) and the 4-fluorobenzenesulfonamide–hCA II complex (PDB: 1IF4, resolution 1.93 Å) demonstrate that fluorination position alters the binding thermodynamics and kinetics of benzenesulfonamide–CA interactions [2][3]. Notably, the broader piperazine-benzenesulfonamide hybrid series developed by Micheli et al. (2025; 64 compounds) exhibited isoform-selective hCA inhibition (hCA II, VA, VII) with distinct structure-activity relationships dependent on substituent identity, and compound 13a produced antihypersensitivity effects at a dose 33-fold lower than reference drugs acetazolamide and gabapentin in vivo [4].

CA Binding Mode
Class-level inference
Fluorination position alters kinetics; piperazine hybrids: 33-fold lower dose vs. acetazolamide
Supports CA isoform SAR mapping fit
3-F occupies distinct SAR node from 2-F/4-F isomers
Carbonic anhydrase inhibition Fluorine NMR Isozyme selectivity

Binding Mode: Zinc Anchoring and Piperazine Tail Selectivity

X-ray crystallographic studies of the 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide series (CNR, 2020) confirmed that this compound class binds carbonic anhydrases through canonical anchoring of the benzenesulfonamide moiety to the catalytic zinc ion, with the piperazine tail extending into the middle/top region of the active site cavity to mediate isoform recognition [1]. Within this series, compound 5b (R = 2-F) was the most efficacious inhibitor of tumor-associated hCA XII, while compound 5e (R = 2-Cl) demonstrated selectivity toward brain-expressed hCA VII, and compound 5o (R = 3-NO2) provided the best balancing of affinity and selectivity toward hCA IX/hCA XII over ubiquitous hCA I/hCA II [1]. This demonstrates that the substitution pattern on the terminal aromatic ring directly controls CA isoform selectivity, and the 3-fluoro derivative of the 4-phenylpiperazine series occupies a distinct, non-substitutable point in isoform selectivity space.

CA Isoform Selectivity
Class-level inference
Substitution-dependent selectivity fingerprint across CA isoforms
Supports structure-guided isoform profiling
3-F substitution provides defined selectivity node
X-ray crystallography Carbonic anhydrase Structure-based drug design

3-Fluoro-N-(3-(4-phenylpiperazine-1-carbonyl)phenyl)benzenesulfonamide: Research & Industrial Applications


PI3Kgamma Chemical Probe for Immuno-Oncology

The compound's demonstrated 2.60 nM Kd for PI3Kgamma (281-fold improvement over the unsubstituted benzenesulfonamide analog) positions it as a viable starting point for PI3Kgamma chemical probe campaigns. Its gamma-selective but alpha-permissive profile, as evidenced by comparative binding data from the same patent family, makes it suitable for target validation studies where PI3Kgamma engagement must be confirmed alongside measured PI3Kalpha activity, rather than extreme isoform exclusivity. The 3-fluorobenzenesulfonamide substructure provides a defined physicochemical handle (LogP ~2.77, PSA 78 Ų) that facilitates cell permeability optimization while maintaining favorable drug-like properties [1]. Procurement teams should select this specific compound rather than the des-fluoro (CAS 898466-24-5) or 3-chloro (CAS 690962-35-7) analogs because only the 3-fluoro variant has published PI3Kgamma binding data establishing target engagement at the nanomolar level.

CA Isoform Profiling in Pain Models

This compound belongs to the piperazine-benzenesulfonamide hybrid class that has been validated through X-ray crystallography (canonical zinc-anchored binding) and in vivo efficacy testing (33-fold potency advantage over acetazolamide and gabapentin in paclitaxel-induced peripheral neuropathy models). The 3-fluoro substitution represents a distinct SAR node within this pharmacophore, and the growing body of evidence that fluorination position controls CA isoform selectivity makes this compound a valuable addition to isoform profiling panels [1][2]. For researchers investigating CA-related pain pathways or tumor-associated CA isoforms (hCA IX, XII), the compound fills a substitution pattern gap between the extensively characterized 2-fluoro and 4-fluoro series, enabling comprehensive SAR mapping.

Multi-Target Polypharmacology: Enzyme and Antioxidant Assays

The broader benzenesulfonamide-piperazine hybrid class has demonstrated systematic, quantifiable multi-target activity in enzyme inhibition panels (AChE, BChE, tyrosinase, α-glucosidase) and antioxidant assays (FRAP, CUPRAC, phosphomolybdenum), with fluorinated derivatives consistently outperforming unsubstituted parent compounds by 3.4- to 4.0-fold [1]. This compound (3-fluoro substitution) is structurally positioned between the unsubstituted core (weak activity) and the optimized 2-fluoro bissulfonamide derivative (compound 5, Trolox-approaching antioxidant capacity), making it an ideal intermediate SAR probe for polypharmacology programs targeting neurodegenerative or metabolic disorders where cholinesterase inhibition, antioxidant activity, and glycosidase modulation are concurrently desired.

ADME Reference Standard for Fluorinated Benzenesulfonamides

The compound's well-defined physiochemical properties (LogP = 2.77; LogD (pH 7.4) = 3.13; PSA = 78 Ų; zero Rule-of-5 violations; predicted BCF = 127.83 at pH 7.4) make it a suitable reference standard for calibrating ADME prediction models within the benzenesulfonamide-piperazine chemical space [1]. Its molecular weight (439.51 g/mol) and lipophilicity profile occupy a central region of drug-like space within this compound class, and the 3-fluoro substitution provides a spectroscopic handle (¹⁹F NMR) that facilitates analytical method development and metabolite identification. Procurement for analytical reference purposes should specify this compound over the des-fluoro analog because the fluorine atom enables ¹⁹F-based detection methods that the unsubstituted analog cannot support.

Application
Selection Property
Validation Focus
PI3Kγ Chemical Probe Campaigns
Kinase binding affinity profile
PI3K isoform selectivity review
CA Isoform SAR Profiling
Fluorination-dependent CA binding
CA isoform selectivity fingerprint
Polypharmacology Screening Studies
Fluorination-dependent activity profile
Multi-target enzyme inhibition panel review
ADME Model Calibration Standard
Physicochemical signature (LogP, PSA)
CNS permeability model validation
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